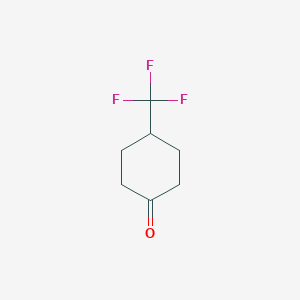

4-(Trifluoromethyl)cyclohexanone

Übersicht

Beschreibung

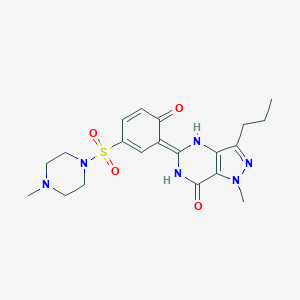

4-(Trifluoromethyl)cyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C7H9F3O and its molecular weight is 166.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

4-(Trifluoromethyl)cyclohexanone plays a role in catalytic processes, particularly in oxidation reactions. It has been studied in the context of cyclohexane oxidation, an important industrial process for producing cyclohexanol and cyclohexanone. These compounds are key intermediates in the production of nylon 6 and nylon 6,6. Research has focused on optimizing the catalysts and reaction conditions to improve selectivity and yield while minimizing environmental impact. Metal and metal oxide catalysts, including gold nanoparticles supported on silica, have shown promising results in terms of selectivity and conversion rates (A. Abutaleb & M. Ali, 2021).

Environmental and Energy Applications

In environmental applications, this compound-related compounds have been investigated for their potential in bioremediation, particularly in the degradation of pollutants. Cyanobacterial consortia capable of degrading oil components in oil-polluted sites have been studied, with cyanobacteria facilitating the degradation process by providing necessary resources to associated bacteria (R. Abed, S. Dobretsov, & K. Sudesh, 2009). Additionally, the potential of cyanobacterial hydrogen as an alternative energy source has been recognized, highlighting the role of such compounds in advancing renewable energy technologies.

Material Science Applications

In material science, this compound-related compounds have been explored for their use in developing advanced materials. Polyhydroxyalkanoates, for example, have been identified as substitutes for non-biodegradable petrochemical-based plastics, with certain strains of cyanobacteria showing the ability to accumulate these compounds, offering a sustainable alternative for material production (R. Abed, S. Dobretsov, & K. Sudesh, 2009).

Photocatalysis

Graphitic carbon nitride (g-C3N4)-based photocatalysts have seen extensive research due to their utility in driving various reduction and oxidation reactions under light irradiation. These photocatalysts have applications in water splitting, pollutant degradation, carbon dioxide reduction, and selective organic transformations, showcasing the versatility of this compound-related compounds in photocatalytic applications (Jiuqing Wen, Jun Xie, Xiaobo Chen, & Xin Li, 2017).

Safety and Hazards

4-(Trifluoromethyl)cyclohexanone is classified as an Aquatic Acute 1 hazard . It is a combustible liquid and has a flash point of 76.7 °C . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Wirkmechanismus

Target of Action

This compound is primarily used in laboratory settings for the synthesis of other substances .

Pharmacokinetics

It is known that the compound has a high lipophilicity, which may influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)cyclohexanone. For instance, the compound is classified as a combustible liquid and is very toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care to avoid environmental contamination. Furthermore, it should be stored in a well-ventilated place and kept cool to maintain its stability .

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQDZFUZVJKAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380536 | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75091-99-5 | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

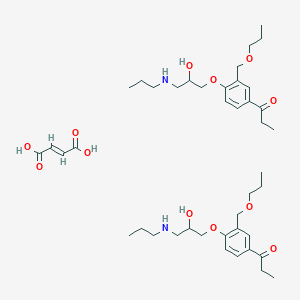

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

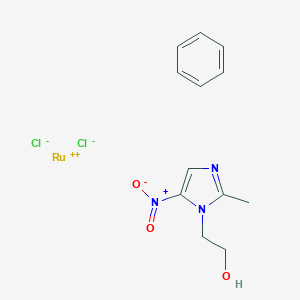

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

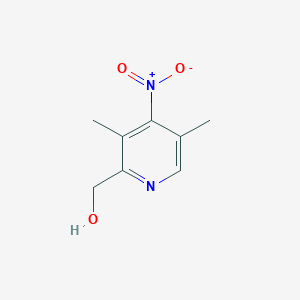

![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)